Fmoc-Cys(tert-butoxycarnylpropyl)-OH Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Brand Name: Vulcanchem
CAS No.: 102971-73-3
VCID: VC20752966
InChI: InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1
SMILES: CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C26H31NO6S
Molecular Weight: 485.6 g/mol

Fmoc-Cys(tert-butoxycarnylpropyl)-OH

CAS No.: 102971-73-3

Cat. No.: VC20752966

Molecular Formula: C26H31NO6S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Cys(tert-butoxycarnylpropyl)-OH - 102971-73-3

Specification

CAS No. 102971-73-3
Molecular Formula C26H31NO6S
Molecular Weight 485.6 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1
Standard InChI Key YUHBERDYPBZPQD-QFIPXVFZSA-N
Isomeric SMILES CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Overview of Fmoc-Cys(tert-butoxycarnylpropyl)-OH

Fmoc-Cys(tert-butoxycarnylpropyl)-OH, also known by its chemical formula C26H31NO6S, is a derivative of cysteine that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarnylpropyl side chain. This compound is significant in peptide synthesis, particularly for the introduction of cysteine residues into peptides while maintaining stability during synthesis processes.

Synthesis and Applications

The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient incorporation of cysteine into peptide sequences. The Fmoc group serves as a removable protecting group that facilitates the selective deprotection of the amino acid during synthesis.

Applications include:

  • Peptide Synthesis: Used in the production of peptides containing cysteine residues, which are crucial for forming disulfide bonds in protein structures.

  • Chemical Biology: Acts as a building block for synthesizing complex peptides and proteins, enhancing the stability and solubility of the resulting compounds.

Research Findings

Recent studies have explored the utility of Fmoc-Cys(tert-butoxycarnylpropyl)-OH in various applications:

  • Enhanced Stability: The tert-butoxycarnylpropyl side chain provides improved stability against oxidation compared to other protecting groups, making it ideal for sensitive peptide sequences .

  • Efficiency in Synthesis: The use of this compound has been linked to higher yields and purity in peptide synthesis processes, reducing side reactions commonly encountered with other cysteine derivatives .

Safety and Handling

When handling Fmoc-Cys(tert-butoxycarnylpropyl)-OH, it is essential to follow standard laboratory safety protocols:

  • Hazard Statements: May cause skin irritation and serious eye irritation (H315, H319).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).

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